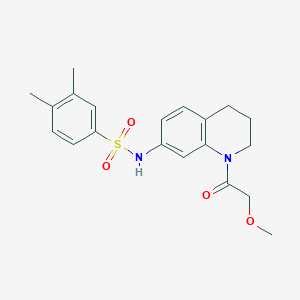
N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydrochinolin-7-yl)-3,4-dimethylbenzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide" is a structurally complex molecule that may have potential therapeutic applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, and potential applications in medicine, particularly in the treatment of Alzheimer's disease and cancer, as well as their enzyme inhibitory properties.
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves the reaction of an amine with a sulfonyl chloride in the presence of a base, as seen in the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide derivatives . These reactions are often carried out in aqueous sodium carbonate solution at an alkaline pH or in a solvent like N,N-dimethylformamide (DMF) with an activator such as LiH. The synthesis process is followed by various spectroscopic techniques, including IR, 1H-NMR, and 13C-NMR, to confirm the structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often confirmed using spectroscopic techniques and sometimes by single crystal X-ray diffraction techniques . These methods provide detailed information about the arrangement of atoms within the molecule and can reveal the presence of specific functional groups and their configurations.
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions, including those that lead to the formation of enzyme inhibitor complexes . The inhibitory effects of these compounds on enzymes such as acetylcholinesterase are evaluated using kinetic studies, and the mode of inhibition can be competitive, non-competitive, or irreversible . The binding affinities of these compounds to the enzyme active sites can be compared using molecular docking studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, including their solubility, melting points, and stability, are important for their potential therapeutic applications. These properties can be influenced by the presence of different substituents on the aromatic rings and the nature of the sulfonamide linkage. The ability of these compounds to cross the blood-brain barrier is also a critical factor, especially for the treatment of neurological conditions . The drug-likeness properties, including absorption, distribution, metabolism, and excretion (ADME), are predicted at a theoretical level to assess the potential of these compounds as drug candidates .
Wissenschaftliche Forschungsanwendungen
Kristallographie und molekulare Konformationsstudien
Diese Verbindung wurde in Studien im Zusammenhang mit Kristallstruktur und molekularer Konformation verwendet . Der Dimethylphenylring des Moleküls steht fast senkrecht zur amidischen Ebene des Moleküls, und der Butyrolactonring liegt in der typischen Hüllform vor .
Methoxyacetylierung
Methoxyacetylchlorid, eine verwandte Verbindung, kann zur Methoxyacetylierung verschiedener Substanzen verwendet werden . Es ist plausibel, dass „N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydrochinolin-7-yl)-3,4-dimethylbenzolsulfonamid“ auch in ähnlichen chemischen Reaktionen verwendet werden könnte.
Synthese von β-Lactamen
Methoxyacetylchlorid kann auch zur Synthese von β-Lactamen durch Reaktion mit Iminen verwendet werden . Aufgrund der strukturellen Ähnlichkeiten ist es möglich, dass „this compound“ in ähnlicher Weise verwendet werden könnte.
Fungizidforschung
Eine verwandte Verbindung, Metalaxyl, ist ein weit verbreitetes Phenylamid-Fungizid in der Landwirtschaft . Die fungiziden Mechanismen von Metalaxyl beruhen auf der spezifischen Hemmung der RNA-Polymerase-1 und der Uridin-Inkorporation in RNA . Es ist möglich, dass „this compound“ ähnliche Eigenschaften aufweisen könnte oder in verwandter Forschung verwendet werden könnte.
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-6-9-18(11-15(14)2)27(24,25)21-17-8-7-16-5-4-10-22(19(16)12-17)20(23)13-26-3/h6-9,11-12,21H,4-5,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHGMLLJQHBQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]thio}-3-(2-phenylethyl)[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2539200.png)
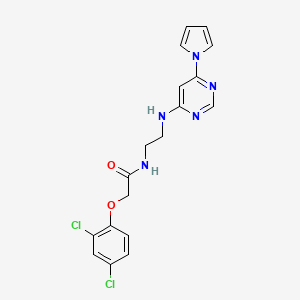
![2-(4-Benzhydrylpiperazino)-6-(tert-butylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2539203.png)

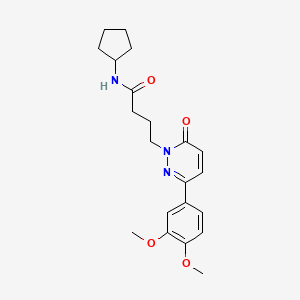
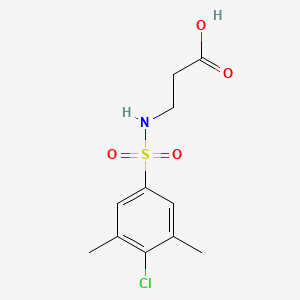
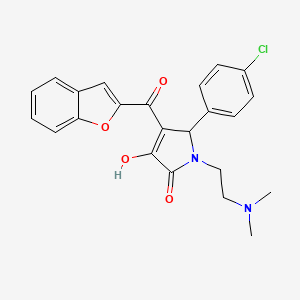
![(E)-3-(2H-chromen-3-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acrylamide](/img/structure/B2539212.png)
![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(3-nitrophenyl)oxamide](/img/structure/B2539214.png)
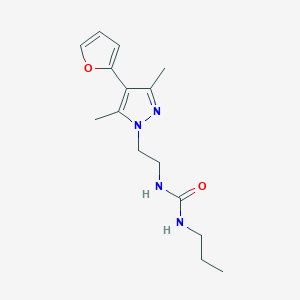
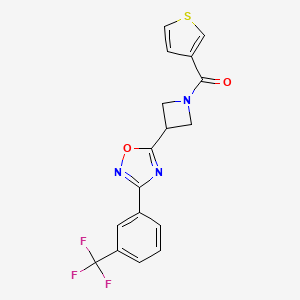
![Methyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2539218.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide](/img/structure/B2539219.png)
amino}cyclobutan-1-ol](/img/structure/B2539222.png)